

Application of Fosizensertib (Fidrisertib) in Organoid Culture Systems

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Compound of Interest

Compound Name: Fosizensertib

Cat. No.: B15583315

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Application Notes

Introduction

Fosizensertib, now more commonly known as Fidrisertib (IPN60130), is a potent and selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.^{[1][2][3]} While its primary clinical development is focused on the treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by excessive bone formation due to a gain-of-function mutation in the ACVR1 gene (encoding ALK2), its mechanism of action holds significant potential for research in other areas, including oncology, particularly within organoid culture systems.^{[1][4][5][6]}

Organoids, three-dimensional self-organizing structures derived from stem cells, recapitulate the architecture and function of their tissue of origin, making them powerful tools for disease modeling and drug screening.^{[7][8][9][10]} The application of Fidrisertib in cancer organoid models, especially those where the ALK2/BMP signaling pathway is implicated, presents a valuable opportunity to investigate cancer pathogenesis and evaluate a novel therapeutic strategy.

Mechanism of Action

Fidrisertib is a small molecule inhibitor that targets the kinase activity of ALK2.[\[11\]](#)[\[12\]](#)[\[13\]](#) In FOP, a mutation in ALK2 leads to its hyperactivation, causing dysregulated BMP signaling and subsequent heterotopic ossification.[\[1\]](#)[\[2\]](#) Fidrisertib is designed to specifically inhibit this aberrant signaling.[\[5\]](#) The BMP signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and cell differentiation, and its dysregulation has been linked to various cancers, including diffuse intrinsic pontine glioma (DIPG) and medulloblastoma.[\[11\]](#)[\[14\]](#)[\[15\]](#) By inhibiting ALK2, Fidrisertib can modulate downstream signaling through the SMAD proteins (SMAD1/5/9), thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.[\[11\]](#)

Applications in Organoid Culture Systems

The use of Fidrisertib in organoid cultures can be broadly categorized into two main areas:

- **Disease Modeling:** Patient-derived cancer organoids harboring mutations or amplifications in the ACVR1 gene or exhibiting aberrant BMP pathway activation can be cultured to study the functional consequences of these alterations. Treatment with Fidrisertib can help elucidate the role of ALK2 signaling in tumor initiation, progression, and the maintenance of the cancer stem cell phenotype.
- **Drug Screening and Efficacy Testing:** Cancer organoids provide a physiologically relevant platform to assess the anti-tumor efficacy of Fidrisertib. High-throughput screening of organoid viability, growth, and specific cellular responses upon treatment can provide valuable preclinical data. This is particularly relevant for cancers where ALK2 is a potential therapeutic target.[\[11\]](#)[\[12\]](#)

Quantitative Data Summary

While specific quantitative data on the effects of **Fosizensertib** (Fidrisertib) in cancer organoid models is not yet widely published, the following table provides a template for the types of data that should be generated and presented. The values provided are for illustrative purposes only and will need to be determined experimentally.

Organoid Model	Cancer Type	ALK2/BMP Pathway Status	IC50 (μM)	Effect on Organoid Size (at 1 μM)	Apoptosis Induction (Fold Change at 1 μM)
PDO-001	Glioblastoma	ACVR1 amplification	0.5	45% decrease	3.2
PDO-002	Medulloblastoma	High BMP4 expression	1.2	30% decrease	2.5
PDO-003	Colorectal Cancer	Wild-type ACVR1	>10	No significant change	1.1
Healthy Colon Organoids	Normal Tissue	Wild-type ACVR1	>20	No significant change	1.0

Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Cancer Organoids

This protocol outlines the general steps for establishing and maintaining patient-derived organoids (PDOs) from tumor biopsies.

Materials:

- Tumor tissue biopsy
- Basement membrane matrix (e.g., Matrigel®)
- Advanced DMEM/F12 medium
- Organoid growth medium supplements (specific to the tissue of origin, may include EGF, Noggin, R-spondin1, etc.)
- Collagenase, Dispase, or other tissue dissociation enzymes

- Cell recovery solution
- Culture plates (24-well or 48-well)
- Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

- Tissue Digestion: Mince the tumor biopsy into small fragments and digest with an appropriate enzyme cocktail to obtain a single-cell or small-cell-cluster suspension.
- Embedding in Matrix: Resuspend the cell pellet in a basement membrane matrix on ice.
- Plating: Dispense droplets of the cell-matrix suspension into pre-warmed culture plates. Allow the matrix to solidify at 37°C.
- Culture: Overlay the solidified domes with the appropriate organoid growth medium.
- Maintenance: Change the medium every 2-3 days and monitor organoid formation and growth using a microscope.
- Passaging: Once organoids are established, they can be passaged by mechanical disruption and re-embedding in a fresh matrix.

Protocol 2: Drug Screening with **Fosizensertib** (Fidrisertib) in Organoids

This protocol describes a method for assessing the dose-response effect of Fidrisertib on established organoids.

Materials:

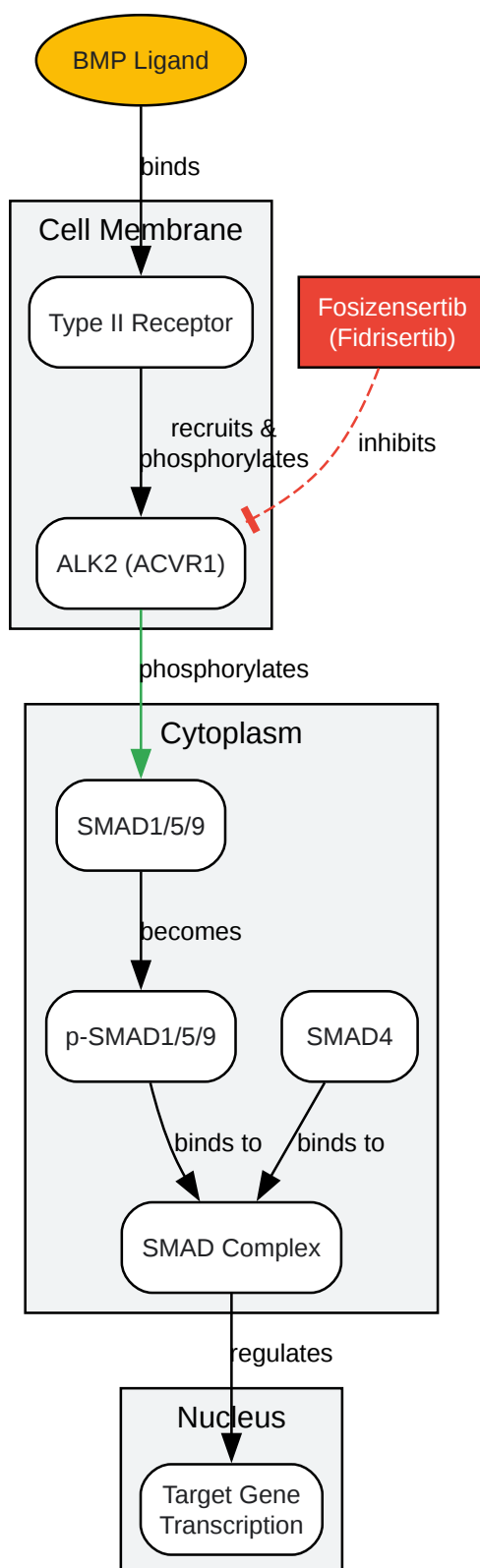
- Established organoid cultures
- **Fosizensertib** (Fidrisertib) stock solution (in DMSO)
- Organoid growth medium
- 384-well clear-bottom plates

- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Luminometer or plate reader

Procedure:

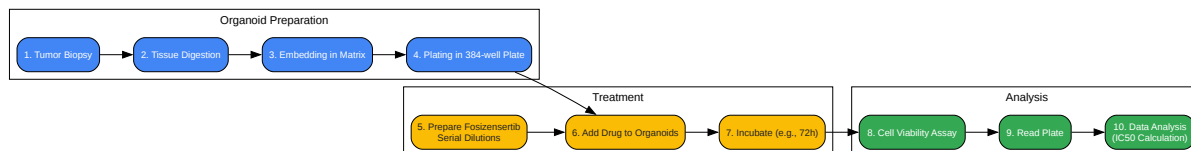
- **Organoid Dissociation and Plating:** Dissociate established organoids into small fragments or single cells and resuspend in the basement membrane matrix. Seed the organoid suspension into a 384-well plate.
- **Drug Preparation:** Prepare a serial dilution of Fidrisertib in organoid growth medium. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
- **Treatment:** After the matrix has solidified and the organoids have started to form (typically 24-48 hours), carefully add the Fidrisertib dilutions to the respective wells.
- **Incubation:** Incubate the plate for a predetermined duration (e.g., 72 hours).
- **Viability Assay:** Add a cell viability reagent to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the luminescence or fluorescence using a plate reader.
- **Data Analysis:** Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations



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Caption: ALK2/BMP signaling pathway and the inhibitory action of **Fosizensertib** (Fidrisertib).



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Caption: Experimental workflow for screening **Foszensertib** (Fidrisertib) in organoids.

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